molecular formula C24H18N2O3S B6055879 5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B6055879
M. Wt: 414.5 g/mol
InChI Key: VGJFEDZBOZBKJF-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZBD and is a member of the pyrimidine family of compounds. In

Mechanism of Action

The mechanism of action of BZBD is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and replication. It has also been suggested that BZBD may act by inducing oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BZBD has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, BZBD has been found to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using BZBD in lab experiments is its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, one limitation of using BZBD in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on BZBD. One area of research is the development of BZBD-based drugs for cancer therapy. Another area of research is the study of BZBD's mechanism of action, which may help to further understand its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of BZBD in humans.

Synthesis Methods

The synthesis of BZBD involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)benzaldehyde. This intermediate product is then reacted with thiourea to yield 5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The final product is obtained through recrystallization and purification.

Scientific Research Applications

BZBD has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. Studies have shown that BZBD can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been found to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. Additionally, BZBD has shown promising results in inhibiting the growth of certain bacteria, making it a potential antibiotic candidate.

properties

IUPAC Name

(5E)-1-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c27-22-21(23(28)26(24(30)25-22)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)29-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,25,27,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJFEDZBOZBKJF-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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